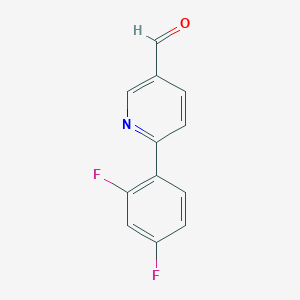

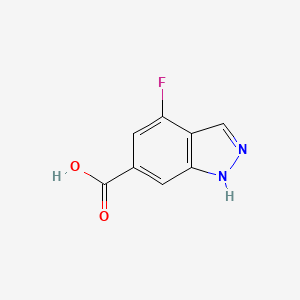

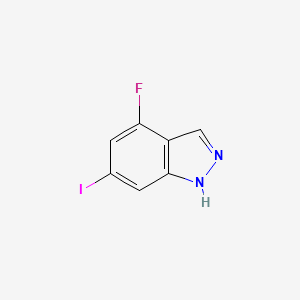

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

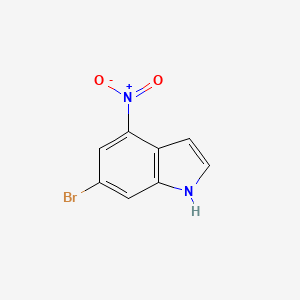

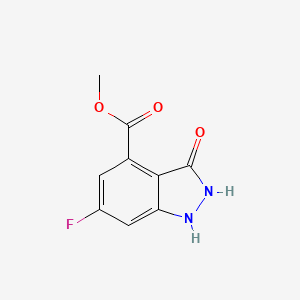

The compound “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” is a chemical compound likely used in research or industry . It contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” were not found, similar compounds are often synthesized through various methods such as the Suzuki cross-coupling reaction and multi-component reactions .Scientific Research Applications

Homoleptic Metal(II) Complexes and Coordination Polymers

Research on pyridinecarbaldehyde derivatives has led to the synthesis of homoleptic metal(ii) complexes and coordination polymers. These complexes exhibit interesting properties such as color changes upon protonation and potential for creating porous materials through structural assembly. Such characteristics make them valuable for applications in material science and chemistry (Beves et al., 2008).

Heterocyclization to 1,2,4-Triazines

Substituted pyridine-2-carbaldehydes have been utilized in the heterocyclization process to form substituted 1,2,4-triazines, showcasing the versatility of pyridinecarbaldehyde derivatives in synthesizing nitrogen-containing heterocycles. This application is significant in pharmaceutical and agrochemical research, where such compounds are of interest (Krinochkin et al., 2017).

Novel Corrole Derivatives

Pyridinecarbaldehyde derivatives have been employed as precursors in the synthesis of novel corrole derivatives. These compounds are important in the development of materials for electronic devices and catalysis, demonstrating the chemical versatility of pyridinecarbaldehyde derivatives in organic synthesis (Vale et al., 2007).

Atom Transfer Radical Polymerization

2-Pyridinecarbaldehyde imines, related to pyridinecarbaldehyde derivatives, have been shown to facilitate atom transfer radical polymerization, highlighting their potential in polymer science. This application is particularly relevant for creating polymers with specific properties, including solubility and thermal stability (Haddleton et al., 1997).

Spectrofluorimetric Determination

Compounds derived from pyridinecarbaldehyde have been used in the spectrofluorimetric determination of metals, such as iron(III), showcasing their utility in analytical chemistry for sensitive and selective detection methods (Cha & Park, 1996).

properties

IUPAC Name |

6-(2,4-difluorophenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHVHRUOLIQTPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

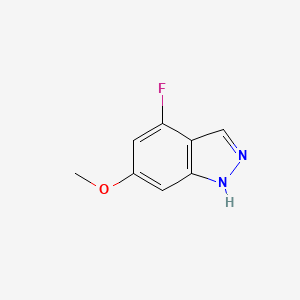

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)